N-[(4-chlorophenyl)methyl]-3-nitropyridin-2-amine
Overview
Description
N-[(4-chlorophenyl)methyl]-3-nitropyridin-2-amine: is a chemical compound characterized by its molecular structure, which includes a nitro group attached to a pyridine ring and a chlorophenyl group
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a tool in biological studies to understand the interaction of nitro-containing compounds with biological systems. Medicine: Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes
Mode of Action
It’s known that nitro groups in organic compounds can undergo reduction to form amines, which can interact with biological targets
Biochemical Pathways
Similar compounds have been found to exhibit various biological activities, including antiviral, anti-inflammatory, and anticancer effects
Pharmacokinetics
Similar compounds have been found to be well absorbed, metabolized, and excreted . The nitro group and the chlorophenyl group in the compound could potentially affect its bioavailability, but more research is needed to determine the specifics.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(4-chlorophenyl)methyl]-3-nitropyridin-2-amine typically involves the nitration of pyridine derivatives. The process may start with the chlorination of benzyl chloride to produce 4-chlorobenzyl chloride, which is then reacted with 2-aminopyridine under nitration conditions.
Industrial Production Methods: In an industrial setting, the compound is produced through a series of controlled chemical reactions, ensuring high purity and yield. The process involves the use of catalysts and specific reaction conditions to optimize the synthesis.
Types of Reactions:
Oxidation: The nitro group in the compound can undergo oxidation reactions to form nitroso derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group, resulting in different derivatives.
Substitution: Substitution reactions can occur at the chlorophenyl group, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Typical reducing agents are hydrogen gas and metal catalysts like palladium on carbon.
Substitution: Reagents such as alkyl halides and strong bases are used for substitution reactions.
Major Products Formed:
Oxidation Products: Nitroso derivatives and other oxidized forms.
Reduction Products: Amines and related compounds.
Substitution Products: Various substituted phenyl derivatives.
Comparison with Similar Compounds
N-[(3-chlorophenyl)methyl]-3-nitropyridin-2-amine
N-[(2-chlorophenyl)methyl]-3-nitropyridin-2-amine
N-[(4-bromophenyl)methyl]-3-nitropyridin-2-amine
Uniqueness: N-[(4-chlorophenyl)methyl]-3-nitropyridin-2-amine stands out due to its specific substitution pattern on the phenyl ring, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities and biological effects.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-3-nitropyridin-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O2/c13-10-5-3-9(4-6-10)8-15-12-11(16(17)18)2-1-7-14-12/h1-7H,8H2,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJOVPRXBSUNPRO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)NCC2=CC=C(C=C2)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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